Chlorotri-T-butylphosphinegold(I)
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Overview
Description
Chlorotri-T-butylphosphinegold(I) is a chemical compound with the molecular formula C12H28AuClP. It is a gold complex that features a gold atom coordinated to a chlorine atom and a tri-tert-butylphosphine ligand. This compound is known for its applications in catalysis and organic synthesis due to its unique properties.
Preparation Methods
Chlorotri-T-butylphosphinegold(I) can be synthesized through various methods. One common synthetic route involves the reaction of gold(I) chloride (AuCl) with tri-tert-butylphosphine (P(t-Bu)3) in an inert atmosphere. The reaction is typically carried out in a solvent such as dichloromethane at low temperatures to ensure the stability of the product . The reaction can be represented as follows:
AuCl+P(t-Bu)3→(t-Bu3P)AuCl
Industrial production methods may involve similar reaction conditions but on a larger scale, with careful control of temperature and atmosphere to maintain product purity and yield.
Chemical Reactions Analysis
Chlorotri-T-butylphosphinegold(I) undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine ligand can be substituted by other ligands such as phosphines, amines, or halides under appropriate conditions.
Oxidation and Reduction Reactions: The gold center can undergo oxidation or reduction, altering its oxidation state and reactivity.
Catalytic Reactions: It is used as a catalyst in various organic transformations, including cyclopropanation and C-C bond-forming reactions.
Common reagents used in these reactions include halides, phosphines, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chlorotri-T-butylphosphinegold(I) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions that form carbon-carbon bonds.
Biology: Research is ongoing into its potential use in biological systems, including its interactions with biomolecules.
Medicine: There is interest in its potential therapeutic applications, particularly in the development of gold-based drugs.
Mechanism of Action
The mechanism by which Chlorotri-T-butylphosphinegold(I) exerts its effects involves the coordination of the gold center to various substrates. The tri-tert-butylphosphine ligand stabilizes the gold center, allowing it to participate in catalytic cycles. The gold center can activate substrates through coordination, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and substrate.
Comparison with Similar Compounds
Chlorotri-T-butylphosphinegold(I) can be compared with other gold complexes such as:
Chlorotriethylphosphinegold(I): Similar structure but with triethylphosphine ligands.
Chlorotriisopropylphosphinegold(I): Similar structure but with triisopropylphosphine ligands.
Chlorotri-tert-butylphosphinepalladium(II): Similar structure but with palladium instead of gold.
The uniqueness of Chlorotri-T-butylphosphinegold(I) lies in its specific ligand environment and the resulting reactivity and stability, making it particularly useful in certain catalytic applications.
Properties
Molecular Formula |
C12H28AuClP+ |
---|---|
Molecular Weight |
435.74 g/mol |
IUPAC Name |
chlorogold;tritert-butylphosphanium |
InChI |
InChI=1S/C12H27P.Au.ClH/c1-10(2,3)13(11(4,5)6)12(7,8)9;;/h1-9H3;;1H/q;+1; |
InChI Key |
JLXSZGSXDDQSJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C.Cl[Au] |
Origin of Product |
United States |
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